Azithromycin

説明

This compound is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as:

Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections

Pelvic inflammatory disease

Genital ulcer disease and infections of the urethra and cervix

Infections of the skin

Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.

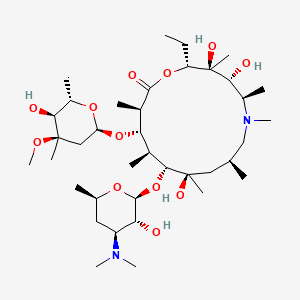

This compound is a broad-spectrum macrolide antibiotic with a long half-life and a high degree of tissue penetration. It was initially approved by the FDA in 1991. It is primarily used for the treatment of respiratory, enteric and genitourinary infections and may be used instead of other macrolides for some sexually transmitted and enteric infections. It is structurally related to erythromycin. this compound [9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin] is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism. This differentiates this compound from other types of macrolides. In March 2020, a small study was funded by the French government to investigate the treatment of COVID-19 with a combination of this compound and the anti-malaria drug [hydroxychloroquine]. The results were positive, all patients taking the combination were virologically cured within 6 days of treatment, however, larger studies are required.

This compound is a Macrolide Antimicrobial. The chemical classification of this compound is Macrolides.

This compound anhydrous is a Macrolide Antimicrobial.

This compound is a semisynthetic macrolide antibiotic which is commonly used for a wide variety of mild-to-moderate bacterial infections. This compound has been linked to rare instances of acute liver injury that can be severe and even fatal.

This compound Anhydrous is the anhydrous form of this compound, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, this compound reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.

This compound is an azalide, derived from erythromycin, and a member of a subclass of macrolide antibiotics with bacteriocidal and bacteriostatic activities. This compound reversibly binds to the 50S ribosomal subunit of the 70S ribosome of sensitive microorganisms, thereby inhibiting the translocation step of protein synthesis, wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl (donor) site, and consequently inhibiting RNA-dependent protein synthesis leading to cell growth inhibition and cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 19 approved and 65 investigational indications.

A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.

See also: Erythromycin (broader); Clarithromycin (related); Sirolimus (related) ... View More ...

特性

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-BICOPXKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117772-70-0 (dihydrate), 121470-24-4 (monohydrate) | |

| Record name | Azithromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8030760 | |

| Record name | Azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in ethanol and DSMO, minimally soluble in water, 5.14e-01 g/L | |

| Record name | Azithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Amorphous solid | |

CAS No. |

83905-01-5 | |

| Record name | Azithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83905-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZITHROMYCIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2KLZ20U1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/, 113 - 115 °C | |

| Record name | Azithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azithromycin's Immunomodulatory Influence on Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the immunomodulatory effects of the macrolide antibiotic azithromycin on macrophage polarization. It synthesizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating the therapeutic potential of this compound beyond its antimicrobial properties.

Core Concept: Shifting the Balance from Pro-Inflammatory to Anti-Inflammatory

This compound has been shown to modulate the immune response by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype.[1][2][3] This shift is characterized by distinct changes in cytokine profiles, cell surface marker expression, and effector molecule activity, ultimately dampening excessive inflammation.[1][4]

Data Presentation: Quantitative Effects of this compound on Macrophage Polarization

The following tables summarize the quantitative data from key studies on the effects of this compound on macrophage polarization markers.

Table 1: Effect of this compound on Cytokine Production in M1-Polarized Macrophages

| Cytokine | Cell Type | Treatment Conditions | Change with this compound | Reference |

| IL-12 | J774 murine macrophages | IFNγ + LPS | Significantly decreased (P < 0.001) | [1][5] |

| IL-6 | J774 murine macrophages | IFNγ + LPS | Significantly decreased (P < 0.001) | [1][5] |

| IL-10 | J774 murine macrophages | IFNγ + LPS | Increased (P = 0.003) | [1][5] |

| IL-12/IL-10 Ratio | J774 murine macrophages | IFNγ + LPS | Decreased by 60% (P = 0.002) | [1][4] |

| TNF-α | J774 murine macrophages | IFNγ + LPS | No significant difference detected | [1][5] |

| IL-12p70 | Human monocytes | IFNγ + LPS | Dose-dependently inhibited | [3][6] |

Table 2: Effect of this compound on Macrophage Surface Marker Expression

| Surface Marker | Phenotype | Cell Type | Treatment Conditions | Change with this compound | Reference |

| Mannose Receptor (MR) | M2 | J774 murine macrophages | IFNγ + LPS | Increased proportion of positive cells (P = 0.002) | [1][7] |

| CD23 | M2 | J774 murine macrophages | IFNγ + LPS | Increased proportion of positive cells (P < 0.001) | [1][7] |

| CCR7 | M1 | J774 murine macrophages | IFNγ + LPS | Inhibited/Lower proportion of positive cells | [1][4] |

| CD86 | M1 | Spinal cord macrophages (in vivo) | Spinal Cord Injury | Attenuated expression | [8] |

| CD206 (MR) | M2 | Spinal cord microglia (in vivo) | Spinal Cord Injury | Significantly increased at 3 days post-injury | [8] |

| CD209 | M2 | Human monocyte-derived macrophages (CF patients) | IL-13 | Increased percentage of positive cells | [9] |

Table 3: Effect of this compound on Macrophage Effector Molecules and Function

| Effector Molecule/Function | Phenotype | Cell Type/Model | Treatment Conditions | Change with this compound | Reference |

| Arginase Activity | M2 | J774 murine macrophages | IFNγ + LPS | Increased 10-fold | [1][4] |

| iNOS Protein Concentration | M1 | J774 murine macrophages | IFNγ + LPS | Attenuated | [1][4] |

| Phagocytosis of Apoptotic Cells | M2 | Alveolar macrophages (COPD patients) | In vitro | Significantly improved | [10][11][12] |

| Bacterial Uptake (P. aeruginosa) | M1/Unpolarized | Human monocyte-derived macrophages | In vitro | Significantly increased | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting key signaling pathways that govern macrophage polarization. The primary mechanisms identified are the inhibition of the NF-κB and STAT1 signaling cascades.[2][13][14]

NF-κB Signaling Pathway

This compound blocks the classical M1-polarizing NF-κB pathway. It has been shown to decrease the nuclear translocation of the p65 subunit of NF-κB.[2][13] This is achieved, at least in part, by blunting the degradation of the inhibitory protein IκBα, which is associated with a decrease in the kinase activity of IKKβ.[2][13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 [frontiersin.org]

- 4. This compound alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound drives alternative macrophage activation and improves recovery and tissue sparing in contusion spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound improves macrophage phagocytic function and expression of mannose receptor in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. This compound increases phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Signaling Pathways Modulated by Azithromycin

An In-depth Technical Guide to Azithromycin's Signaling Pathways in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular signaling pathways modulated by this compound in immune cells. It is intended to serve as a technical resource, offering insights into the drug's immunomodulatory mechanisms, quantitative data from key studies, and detailed experimental protocols for further research.

This compound exerts its immunomodulatory effects by targeting several key signaling cascades within various immune cell types. These actions are distinct from its well-established antimicrobial properties and are central to its anti-inflammatory and regulatory functions. The primary pathways affected include NF-κB, mTOR, STAT1, and the autophagy process.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, driving the transcription of numerous pro-inflammatory genes. This compound is a potent inhibitor of this pathway, primarily in myeloid cells such as macrophages.[1][2]

Mechanism of Action: this compound prevents the nuclear translocation of the activated p65 subunit of NF-κB.[1][3] This is achieved, at least in part, by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The stability of IκBα is promoted by a reduction in the kinase activity of IκB kinase β (IKKβ).[3][4] By preventing p65 from entering the nucleus, this compound effectively suppresses the transcription of target genes, leading to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[2][5]

References

- 1. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 [frontiersin.org]

A Technical Guide to the Antibacterial Spectrum of Azithromycin Against Key Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in vitro activity of azithromycin, an azalide subclass of macrolide antibiotics, against the primary bacterial pathogens implicated in respiratory tract infections. The guide synthesizes minimum inhibitory concentration (MIC) data, details standardized experimental protocols for susceptibility testing, and illustrates key biological pathways and workflows.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It binds to the 23S rRNA component of the large 50S ribosomal subunit in susceptible bacteria.[2] This binding occurs at or near the peptidyl transferase center and interferes with the translocation of peptides from the A-site to the P-site, effectively halting the elongation of the polypeptide chain.[3] This targeted action prevents bacteria from producing essential proteins required for growth and replication.[4][5]

In Vitro Antibacterial Spectrum

The in vitro potency of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values—representing the concentrations required to inhibit 50% and 90% of isolates, respectively—are critical metrics for assessing an agent's spectrum of activity.

The following tables summarize the in vitro activity of this compound against key bacterial pathogens responsible for community-acquired pneumonia (CAP) and other respiratory tract infections.

Activity Against Typical Respiratory Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Notes |

| Streptococcus pneumoniae | 0.13[6] | 0.25[6] | 0.063 - 0.125 ¹ | ¹For macrolide-susceptible isolates.[7] Resistance is prevalent (20-30% of isolates) and mediated by erm(B) and mef(E) genes, leading to significantly higher MICs.[8][9] |

| Haemophilus influenzae | - | - | 0.06 - 2.0 | This compound is four to eight times more potent than erythromycin against this pathogen.[10][11] MICs for ampicillin-resistant strains are reported to be similar to susceptible strains.[12] |

| Moraxella catarrhalis | - | - | ≤0.03 - 0.25 | This compound is highly active against M. catarrhalis, with nearly all strains demonstrating high susceptibility.[13][14] |

Activity Against Atypical Respiratory Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Notes |

| Mycoplasma pneumoniae | - | 0.00024[15] | ≤0.001 - 0.015 | While inherently very potent, acquired resistance via 23S rRNA mutations (e.g., A2063G) is a major clinical issue, with MICs in resistant strains exceeding 64 µg/mL.[16][17] |

| Chlamydophila pneumoniae | - | 0.5[18] | 0.125 - 0.5 | This compound demonstrates potent activity against this obligate intracellular pathogen.[19][20] |

| Legionella pneumophila | - | - | 0.03 - 0.5 | This compound is highly effective due to its ability to accumulate in phagocytes, making it potent against intracellular L. pneumophila.[2][21][22] Its activity is often greater than erythromycin in intracellular models.[23] |

Experimental Protocols: MIC Determination

The determination of MIC values is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24][25] The broth microdilution method is a reference procedure.

Broth Microdilution Method (Based on CLSI/EUCAST Guidelines)

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared. This is followed by serial twofold dilutions in cation-adjusted Mueller-Hinton broth (or specialized broth like Haemophilus Test Medium for fastidious organisms) within a 96-well microtiter plate to achieve a range of final concentrations.[26]

-

Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) culture on a non-selective agar plate are suspended in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: The standardized bacterial suspension is diluted so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.[26] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours (or longer under specific conditions for fastidious organisms).[27]

-

Result Interpretation: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the organism. This is observed as a lack of turbidity or a distinct button of cells at the bottom of the well.

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for Broth Microdilution MIC Test

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Common Macrolide Resistance Mechanisms

Caption: Key mechanisms of bacterial resistance to this compound and other macrolides.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action, resistance, synergism, and clinical implications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Killing of Streptococcus pneumoniae by this compound, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. journals.asm.org [journals.asm.org]

- 10. Bacteriostatic and bactericidal activity of this compound against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Comparative antimicrobial activity and post-antibiotic effect of this compound, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. Frontiers | Increased in vitro antimicrobial resistance of Mycoplasma pneumoniae isolates obtained from children in Beijing, China, in 2023 [frontiersin.org]

- 18. Microbiologic Efficacy of this compound and Susceptibilities to this compound of Isolates of Chlamydia pneumoniae from Adults and Children with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro activities of this compound, clarithromycin, L-ofloxacin, and other antibiotics against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Susceptibilities of Chlamydia pneumoniae Isolates from German Patients and Synergistic Activity of Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Review of this compound activity against Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro activity of macrolides against intracellular Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 25. EUCAST: Bacteria [eucast.org]

- 26. researchgate.net [researchgate.net]

- 27. journals.asm.org [journals.asm.org]

The Genesis of a New Antibiotic Class: A Technical Guide to the Discovery and Synthesis of Azalides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance remains a formidable challenge in global health. This has necessitated the continuous exploration and development of novel antimicrobial agents. The azalide class of antibiotics, a semi-synthetic derivative of the macrolide erythromycin, represents a significant advancement in the fight against bacterial infections. This technical guide provides an in-depth exploration of the discovery and synthesis of azalide antibiotics, with a primary focus on the flagship compound, azithromycin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

From Macrolide to Azalide: The Discovery of a New Antibiotic Scaffold

The journey of azalides began with the inherent limitations of erythromycin, a 14-membered macrolide antibiotic. While effective against a range of Gram-positive bacteria, erythromycin's instability in acidic environments and its relatively narrow spectrum of activity prompted scientists to seek modifications that would enhance its therapeutic profile.

In 1980, a team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia, successfully synthesized the first 15-membered macrolide by incorporating a nitrogen atom into the erythromycin A macrocyclic ring.[1][2] This structural modification gave rise to a new class of antibiotics termed "azalides." The lead compound, this compound, exhibited remarkable improvements over its predecessor, including enhanced acid stability, a broader spectrum of activity encompassing Gram-negative bacteria, and favorable pharmacokinetic properties.[3][4][5]

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, erythromycin A. The key transformation involves a Beckmann rearrangement to expand the 14-membered lactone ring into a 15-membered azalactone.

Key Synthetic Steps

The synthesis of this compound from erythromycin A can be broadly categorized into the following key steps[1][6]:

-

Oximation of Erythromycin A: The process initiates with the conversion of the C9 ketone of erythromycin A to an oxime.

-

Beckmann Rearrangement: The erythromycin A oxime then undergoes a Beckmann rearrangement, a pivotal step that involves the acid-catalyzed rearrangement of the oxime to a lactam, thereby expanding the ring.[7][8] This reaction is typically promoted by reagents such as tosyl chloride or thionyl chloride.[7]

-

Reduction of the Lactam: The resulting lactam is subsequently reduced to a cyclic amine.

-

Reductive N-methylation: The final step involves the reductive N-methylation of the secondary amine in the azalactone ring to yield this compound.

Experimental Protocols

While specific reaction conditions can vary, the following provides a general overview of the experimental procedures for the key steps in this compound synthesis.

Synthesis of Erythromycin A Oxime

-

Materials: Erythromycin A, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water.

-

Procedure: Erythromycin A is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, erythromycin A oxime, is then isolated by filtration and purified.

Beckmann Rearrangement of Erythromycin A Oxime

-

Materials: Erythromycin A oxime, p-toluenesulfonyl chloride (tosyl chloride), acetone, water, sodium bicarbonate.

-

Procedure: Erythromycin A oxime is dissolved in a mixture of acetone and water. The solution is cooled, and sodium bicarbonate is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction is stirred at a low temperature for a specified period. The product, an imino ether intermediate, is then extracted and used in the subsequent step.

Reduction of the Imino Ether

-

Materials: Imino ether intermediate, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), a suitable solvent.

-

Procedure: The imino ether is dissolved in an appropriate solvent and treated with a reducing agent. For catalytic hydrogenation, a catalyst such as rhodium on carbon (Rh/C) is used under a hydrogen atmosphere.[9] The reaction is monitored until completion, after which the catalyst is removed by filtration, and the product, 9-deoxo-9a-aza-9a-homoerythromycin A, is isolated.

Reductive N-methylation

-

Materials: 9-deoxo-9a-aza-9a-homoerythromycin A, formaldehyde, formic acid.

-

Procedure: The demethylated this compound precursor is treated with formaldehyde and formic acid. The reaction mixture is heated to reflux for several hours. After cooling, the pH is adjusted, and the crude this compound is extracted with an organic solvent. The final product is purified by crystallization.[9]

Purification and Characterization

Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as acetone and water, to yield the dihydrate form.[10][11][12] Characterization of the final product and intermediates is performed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.[13]

-

Mass Spectrometry (MS): To confirm the molecular weight.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[15][16]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Raman Spectroscopy: For qualitative and quantitative analysis of the active pharmaceutical ingredient (API).[14][17][18][19]

Quantitative Data and Comparative Analysis

The structural modifications in azalides translate to significant differences in their biological and pharmacokinetic profiles compared to erythromycin.

Antimicrobial Activity

This compound exhibits a broader spectrum of activity, particularly against Gram-negative bacteria, compared to erythromycin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and erythromycin against various bacterial strains.

| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.06 - 0.125 | 0.03 - 0.125 | [20] |

| Haemophilus influenzae | ≤4 | 16 - 128 | [3] |

| Moraxella catarrhalis | More active than erythromycin | - | [21] |

| Escherichia coli | Inhibits some strains at 4 | Generally resistant | [21] |

| Neisseria gonorrhoeae | Up to 4 times more potent | - | [3] |

| Campylobacter spp. | More potent than erythromycin | - | [3] |

| Legionella spp. | More potent than erythromycin | - | [3] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Properties

This compound's unique pharmacokinetic profile is a key contributor to its clinical success.

| Parameter | This compound | Erythromycin | Reference(s) |

| Oral Bioavailability | ~37% | Variable | [2][22][23] |

| Peak Serum Concentration (500 mg dose) | ~0.4 mg/L | Variable | [2][22] |

| Tissue Concentration | High (up to 100-fold higher than serum) | Lower | [22][23][24] |

| Serum Protein Binding | 12% - 50% (concentration-dependent) | ~70-90% | [22] |

| Terminal Half-life | Up to 5 days | ~1.5 hours | [2] |

Mechanism of Action and Cellular Signaling Pathways

Inhibition of Protein Synthesis

Similar to other macrolides, the primary mechanism of action of azalides is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, specifically to the 23S rRNA, thereby blocking the exit tunnel for the nascent polypeptide chain and preventing the elongation of proteins.[25]

Immunomodulatory Effects and Signaling Pathways

Beyond their antibacterial activity, azalides, particularly this compound, have demonstrated significant immunomodulatory and anti-inflammatory effects. These effects are mediated through the modulation of various cellular signaling pathways.

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[5][26][27][28][29] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[27][28]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can also influence the MAPK signaling cascade. Studies have shown that it can reduce the phosphorylation of p38 MAPK, another critical pathway in the inflammatory response.[30][31]

Conclusion

The discovery and development of azalide antibiotics represent a landmark achievement in medicinal chemistry. Through rational drug design, scientists were able to overcome the limitations of erythromycin and create a new class of antibiotics with superior efficacy, a broader spectrum of activity, and an improved pharmacokinetic profile. The synthesis of this compound, centered around the strategic Beckmann rearrangement, showcases a powerful application of organic chemistry in the development of life-saving medicines. Furthermore, the elucidation of its dual mechanism of action, combining potent antibacterial activity with significant immunomodulatory effects, continues to open new avenues for its therapeutic application. This guide provides a foundational understanding for researchers and professionals dedicated to the ongoing pursuit of novel and effective antimicrobial agents.

References

- 1. CN103880898A - this compound synthesis method - Google Patents [patents.google.com]

- 2. Scholars@Duke publication: this compound--spectrum of activity, pharmacokinetics, and clinical applications. [scholars.duke.edu]

- 3. From Erythromycin to this compound and New Potential Ribosome-Binding Antimicrobials [mdpi.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US6013778A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. allindianpatents.com [allindianpatents.com]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative and Quantitative Analysis of this compound as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of four unknown impurities in this compound and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Qualitative and Quantitative Analysis of this compound as Solid Dosage by Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cejph.szu.cz [cejph.szu.cz]

- 21. Erythromycin, clarithromycin, and this compound: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pharmacokinetics of this compound in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Structural basis for the antibiotic activity of ketolides and azalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. This compound reduces tumor necrosis factor-alpha production in lipopolysaccharide-stimulated THP-1 monocytic cells by modification of stress response and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Role of this compound in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PubMed [pubmed.ncbi.nlm.nih.gov]

Azithromycin's Core Mechanism: A Technical Guide to its Inhibition of Bacterial Protein Synthesis and Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy stems from its ability to selectively target and inhibit bacterial protein synthesis, a fundamental process for bacterial viability and proliferation. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its interaction with the bacterial ribosome and its subsequent effects on protein synthesis and translocation. The following sections detail the molecular interactions, present quantitative data on its inhibitory effects, outline key experimental protocols for its study, and provide visual representations of the underlying processes.

Core Mechanism of Action

This compound exerts its bacteriostatic, and in some cases bactericidal, effects by binding to the 50S large ribosomal subunit of susceptible bacteria.[1][2] This binding event is the critical first step in a cascade of inhibitory actions that ultimately halt protein synthesis.

Ribosomal Binding Site

The primary target of this compound is the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically within the nascent peptide exit tunnel (NPET).[1][2] Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this compound lodges itself in the tunnel, establishing key interactions with specific nucleotides. Notably, interactions with adenosine residues A2058 and A2059 are crucial for its binding and inhibitory activity.[2] The binding of this compound to the Escherichia coli ribosome has been characterized as a two-step process: an initial, rapid, low-affinity binding followed by a slower conformational change that results in a much tighter, more stable complex.[3] While one molecule of this compound binds per E. coli ribosome, studies on Deinococcus radiodurans suggest a cooperative binding of two molecules.[4]

Inhibition of Protein Synthesis and Translocation

Once bound within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[1] This steric hindrance prevents the nascent peptide from progressing beyond a certain length, typically a few amino acids. The consequence of this blockage is the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".[5] This not only results in the production of truncated, non-functional peptides but also depletes the pool of available tRNA molecules within the bacterial cell, further impeding protein synthesis.[6]

Recent research has illuminated a more nuanced, context-dependent mechanism of inhibition. The stalling of the ribosome is not merely a result of a simple blockage but is also influenced by the specific amino acid sequence of the nascent peptide. Certain peptide motifs are more prone to stalling in the presence of this compound, suggesting an allosteric effect of the bound antibiotic on the peptidyl transferase center (PTC) of the ribosome.[7] This selective inhibition of peptide bond formation, depending on the donor and acceptor substrates, highlights the intricate interplay between the antibiotic, the ribosome, and the nascent polypeptide. By effectively halting the elongation and translocation of the nascent peptide, this compound brings bacterial protein synthesis to a standstill.

Quantitative Data

The inhibitory potency of this compound against bacterial protein synthesis has been quantified in various bacterial species. The following tables summarize key quantitative data.

| Parameter | Bacterial Species | Value | Reference(s) |

| IC50 (Protein Synthesis) | Haemophilus influenzae | 0.4 µg/mL | [8] |

| Staphylococcus aureus | 5 µg/mL | [9] | |

| MIC50 | Escherichia coli | 8 mg/L | [10] |

| MIC90 | Escherichia coli | 128 mg/L | [10] |

Table 1: Inhibitory Concentrations of this compound against Bacterial Protein Synthesis. IC50 represents the concentration of this compound required to inhibit protein synthesis by 50%. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

| Parameter | Bacterial Species | Observation | Reference(s) |

| Binding Stoichiometry | Escherichia coli | 1 molecule of this compound binds per ribosome. | [4] |

| Deinococcus radiodurans | 2 molecules of this compound bind cooperatively. | [4] | |

| Binding Process | Escherichia coli | Two-step process: initial low-affinity binding followed by the formation of a tighter complex. | [3] |

Table 2: Ribosomal Binding Characteristics of this compound.

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments.

In Vitro Transcription-Translation (IVTT) Assay

This assay is fundamental for assessing the direct inhibitory effect of this compound on protein synthesis in a controlled, cell-free environment.

Objective: To quantify the inhibition of protein synthesis by this compound.

Methodology:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared.

-

Reaction Setup: The IVTT reaction mixture is assembled, containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), and varying concentrations of this compound. A control reaction without the antibiotic is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for transcription of the DNA template into mRNA and subsequent translation into the reporter protein.

-

Quantification of Protein Synthesis: The amount of synthesized reporter protein is quantified. For luciferase, this is done by adding a substrate and measuring the resulting luminescence. For GFP, fluorescence is measured.

-

Data Analysis: The level of protein synthesis at each this compound concentration is compared to the control to determine the IC50 value.[11][12]

Toeprinting Assay

This high-resolution technique is used to map the precise location of ribosome stalling on an mRNA molecule induced by an antibiotic.

Objective: To identify the specific codon at which this compound causes the ribosome to stall.

Methodology:

-

In Vitro Translation: A cell-free translation system is set up with a specific mRNA template, ribosomes, tRNAs, and amino acids. The reaction is performed in the presence and absence of this compound.

-

Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the potential stalling site on the mRNA, is annealed to the mRNA.

-

Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer and moving towards the 5' end of the mRNA.

-

Stalling Detection: When the reverse transcriptase encounters a stalled ribosome, it is blocked, leading to the termination of cDNA synthesis.

-

Analysis of cDNA Products: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment indicates the precise position of the stalled ribosome on the mRNA, typically 15-18 nucleotides downstream from the P-site codon.[13]

Filter Binding Assay

This technique is employed to determine the binding affinity (dissociation constant, Kd) of an antibiotic to the ribosome.

Objective: To quantify the binding affinity of this compound to the bacterial ribosome.

Methodology:

-

Preparation of Components: Purified bacterial ribosomes and radiolabeled this compound are prepared.

-

Binding Reaction: A constant concentration of ribosomes is incubated with varying concentrations of radiolabeled this compound to allow binding to reach equilibrium.

-

Filtration: The reaction mixtures are passed through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes are retained by the filter, while unbound radiolabeled this compound passes through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This corresponds to the amount of bound this compound.

-

Data Analysis: The data is plotted as the amount of bound ligand versus the concentration of the free ligand. The dissociation constant (Kd) can then be calculated from this binding curve, representing the concentration of this compound at which half of the ribosomes are occupied.[14][15][16]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful structural biology technique used to visualize the three-dimensional structure of the ribosome in complex with this compound at near-atomic resolution.

Objective: To determine the high-resolution structure of the this compound-ribosome complex.

Methodology:

-

Complex Formation: Purified bacterial ribosomes are incubated with a saturating concentration of this compound to ensure maximum binding.

-

Vitrification: A small volume of the ribosome-azithromycin complex solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, thus preserving the native structure of the complex.

-

Data Collection: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the randomly oriented ribosome-azithromycin complexes are collected.

-

Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to improve the signal-to-noise ratio. These averaged images are then used to reconstruct a 3D model of the ribosome-azithromycin complex.

-

Structural Analysis: The high-resolution 3D map allows for the precise identification of the this compound binding site and its interactions with the ribosomal RNA and proteins.[17][18][19][20][21]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Caption: this compound's mechanism of action on the bacterial ribosome.

Caption: Workflow for an In Vitro Transcription-Translation (IVTT) assay.

Caption: Workflow for a Toeprinting Assay.

Caption: Workflow for Cryo-Electron Microscopy (Cryo-EM) analysis.

Conclusion

This compound's potent antibacterial activity is a direct result of its specific and high-affinity binding to the bacterial 50S ribosomal subunit. By obstructing the nascent peptide exit tunnel, it effectively stalls protein synthesis and translocation, leading to the inhibition of bacterial growth. The context-dependent nature of this inhibition presents opportunities for the rational design of new macrolide derivatives with enhanced efficacy and the potential to overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other ribosome-targeting antibiotics, which is crucial for the development of next-generation antibacterial therapies.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 2. mdpi.com [mdpi.com]

- 3. Time-resolved binding of this compound to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recycling of peptidyl-tRNAs by peptidyl-tRNA hydrolase counteracts this compound-mediated effects on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Erythromycin to this compound and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and clarithromycin inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Filter binding assay - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. creative-biostructure.com [creative-biostructure.com]

Investigating the role of azithromycin in autophagy modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a macrolide antibiotic with known anti-inflammatory properties, has emerged as a significant modulator of autophagy. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts this fundamental cellular process. Primarily functioning as an autophagy inhibitor, this compound disrupts autophagic flux by impairing lysosomal function, a critical step in the degradation of autophagic cargo. This guide details the molecular pathways involved, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating the effects of this compound on autophagy. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge and tools to explore the therapeutic potential and implications of this compound-mediated autophagy modulation in various disease contexts, including cancer and infectious diseases.

Introduction

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with the lysosome to form an autolysosome, where the cargo is degraded. Dysregulation of autophagy is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and infectious diseases.

This compound, a widely used macrolide antibiotic, has been identified as a potent inhibitor of autophagy.[1][2] Its effects extend beyond its antimicrobial activity, with significant implications for its therapeutic applications and potential side effects. This guide elucidates the intricate mechanisms of this compound's interaction with the autophagy pathway.

Mechanism of Action: Inhibition of Autophagic Flux

This compound's primary role in autophagy modulation is the inhibition of autophagic flux. This blockade occurs at the late stages of the autophagy pathway, specifically interfering with lysosomal function.[3][4]

Impairment of Lysosomal Acidification

A key mechanism underlying this compound's inhibitory effect is its ability to prevent the acidification of lysosomes and autophagosomes.[3][4][5] this compound is a lysosomotropic agent, meaning it readily accumulates within lysosomes due to its basic nature.[2] This accumulation leads to an increase in the intralysosomal pH, which in turn inhibits the activity of acid-dependent lysosomal hydrolases responsible for the degradation of autophagic substrates.[3][4]

Disruption of Cytoskeletal Dynamics

Recent studies have unveiled an additional mechanism involving the cytoskeleton. This compound has been shown to bind to keratin-18 (KRT18) and α/β-tubulin, disrupting their intracellular dynamics.[1] This disruption suppresses the intracellular trafficking of lysosomes along microtubules, which is essential for the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux.[1]

The signaling pathway can be visualized as follows:

Quantitative Data on this compound's Effect on Autophagy

The inhibitory effect of this compound on autophagy has been quantified in several studies. The following tables summarize key findings on the accumulation of autophagy markers LC3-II and p62.

Table 1: Effect of this compound on LC3-II Levels

| Cell Line | This compound Concentration | Treatment Duration | Fold Change in LC3-II | Reference |

| HeLa | 4.5 µg/ml (EC50) | 24 hours | Dose-dependent increase | [3] |

| 16HBE14o- | 50 µg/ml | 16 hours | ~30.7-fold increase | [2][6] |

| Control Fibroblasts | Not specified | 48 hours | Increased LC3II/I ratio | [7] |

| IPF Fibroblasts | Not specified | 48 hours | Increased LC3II/I ratio | [7] |

Table 2: Effect of this compound on p62/SQSTM1 Levels

| Cell Line | This compound Concentration | Treatment Duration | Fold Change in p62 | Reference |

| 16HBE14o- | 50 µg/ml | 16 hours | ~6.8-fold increase | [2][6] |

| Primary Macrophages (CF and Healthy) | Not specified | Not specified | Increased levels | [3] |

| Colon Cancer Cells | Not specified | Not specified | Increased expression | [8] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of this compound on autophagy.

Western Blotting for LC3 and p62

This protocol is fundamental for detecting the accumulation of LC3-II and p62, which are indicative of autophagic flux inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and duration. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels in this compound-treated cells compared to control indicates inhibition of autophagic flux.[9][10]

mCherry-GFP-LC3 Fluorescence Microscopy Assay

This tandem fluorescent reporter assay is a powerful tool for visualizing and quantifying autophagic flux.[11][12][13]

Principle: The mCherry-GFP-LC3 reporter protein fluoresces yellow (merged green and red) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce red. An accumulation of yellow puncta in the presence of this compound indicates a blockage in autophagosome maturation.

Materials:

-

Cells stably or transiently expressing mCherry-GFP-LC3

-

Confocal microscope with appropriate lasers and filters for GFP and mCherry

-

Image analysis software

Procedure:

-

Cell Culture and Transfection: Culture cells expressing the mCherry-GFP-LC3 construct.

-

Treatment: Treat cells with this compound and appropriate controls (e.g., vehicle, bafilomycin A1 as a known autophagy inhibitor).

-

Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and nuclei stained with DAPI.

-

Imaging: Acquire images using a confocal microscope. Capture both GFP and mCherry channels.

-

Analysis: Quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell. An increase in the number of yellow puncta and a decrease in red puncta in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.[11][14]

Measurement of Lysosomal pH using LysoSensor Dyes

This protocol allows for the direct measurement of lysosomal pH to confirm this compound's effect on lysosomal acidification.[15][16][17]

Materials:

-

LysoSensor Yellow/Blue DND-160 dye

-

Fluorescence plate reader or fluorometer

-

pH calibration buffers

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound.

-

Dye Loading: Incubate cells with LysoSensor Yellow/Blue dye (typically 1-5 µM) for a specified time (e.g., 5-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) after excitation at ~340-380 nm.

-

Calibration Curve: Generate a standard curve by incubating dye-loaded cells in buffers of known pH containing ionophores like nigericin and monensin to equilibrate intracellular and extracellular pH.

-

Analysis: Calculate the ratio of the two emission intensities and determine the lysosomal pH by comparing it to the standard curve. An increase in the fluorescence ratio (or a shift towards the yellow emission) in this compound-treated cells indicates an elevation of lysosomal pH.[15][16][18]

Conclusion and Future Directions

This compound is a potent inhibitor of autophagy that acts primarily by impairing lysosomal function through the disruption of lysosomal acidification and cytoskeletal dynamics. This leads to a blockage of autophagic flux and the accumulation of autophagosomes and autophagy substrates. The detailed mechanisms and quantitative effects presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound as an autophagy modulator.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and cytoskeletal proteins.

-

Investigating the long-term consequences of this compound-induced autophagy inhibition in different tissues and disease models.

-

Exploring the potential of this compound in combination therapies, particularly in cancer, where autophagy can promote tumor cell survival.

-

Developing strategies to mitigate the potential adverse effects of autophagy inhibition, such as increased susceptibility to certain infections.

By leveraging the knowledge and experimental approaches outlined in this guide, the scientific community can continue to unravel the complex role of this compound in autophagy and harness its potential for novel therapeutic interventions.

References

- 1. Lysosomal pH Measurement [bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound blocks autophagy and may predispose cystic fibrosis patients to mycobacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 10. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]

- 16. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 17. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - ES [thermofisher.com]

Azithromycin's Impact on Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin (AZM), a macrolide antibiotic, transcends its primary role of inhibiting bacterial protein synthesis to exhibit a sophisticated portfolio of immunomodulatory and anti-virulence activities. These non-bactericidal properties are pivotal in modulating host-pathogen interactions, offering therapeutic benefits in chronic inflammatory and infectious diseases, including those caused by pathogens inherently resistant to its antimicrobial effects, such as Pseudomonas aeruginosa. This guide provides an in-depth analysis of this compound's mechanisms, focusing on its impact on bacterial quorum sensing and biofilms, its profound influence on host immune cell function and signaling pathways, and its emerging role in antiviral responses. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and complex biological pathways are visualized using Graphviz diagrams to offer a comprehensive resource for the scientific community.

Impact on Bacterial Pathogens: Beyond Bacteriostasis

At sub-minimal inhibitory concentrations (sub-MIC), this compound significantly attenuates the virulence of several clinically important bacteria, most notably Pseudomonas aeruginosa and Staphylococcus aureus. This is primarily achieved by disrupting cell-to-cell communication (quorum sensing) and inhibiting the formation of protective biofilm communities.

Inhibition of Quorum Sensing (QS)

Quorum sensing is a bacterial communication system that coordinates gene expression with population density, controlling the production of virulence factors and biofilm formation. This compound interferes with this system, particularly in P. aeruginosa.[1][2] Studies suggest that AZM does not directly inhibit gene transcription but may indirectly interfere with the translation of key regulatory proteins, leading to reduced synthesis of autoinducer molecules (AHLs).[3] This disruption of the QS circuitry leads to a downstream reduction in the expression of numerous tissue-damaging virulence factors.[3][4] While the precise mechanism remains under investigation, the effect is a significant dampening of pathogen virulence.[5]

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities encased in a self-produced matrix, which offer protection from antibiotics and host immune responses.[6] this compound has been shown to effectively inhibit biofilm formation by multiple mechanisms, including the repression of genes essential for matrix production, such as the pel genes in P. aeruginosa, and the reduction of bacterial motility.[6][7] It also demonstrates activity against established biofilms, contributing to bacterial clearance.[6]

Quantitative Data: Anti-Virulence and Anti-Biofilm Effects

| Pathogen | Effect Measured | This compound Concentration | Result | Reference |

| P. aeruginosa PAO1 | Biofilm Prevention | 0.122 µg/mL | 50% inhibition (BPC₅₀) | [6] |

| P. aeruginosa PAO1 | Quorum Sensing | 2 µg/mL | Clear inhibition of QS circuitry | [3] |

| MRSA | α-hemolysin Production | 1/16 MIC (2-4 µg/mL) | Marked reduction | [8][9] |

| MRSA | Biofilm Formation | 1/8 MIC (4-8 µg/mL) | Significant reduction | [8][9] |

| Urinary E. coli | Biofilm Formation | Sub-MIC | 27% to 73% reduction | [10] |

| S. xylosus | Biofilm Formation | 0.5 µg/mL (MIC) | Significant inhibition | [7] |

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying the effect of this compound on in vitro biofilm formation.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.

-

Culture Dilution: Dilute the overnight culture in fresh broth to a standardized optical density (e.g., OD₆₀₀ of 0.05).

-

Plate Preparation: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Add 100 µL of broth containing serial dilutions of this compound to achieve the desired final sub-MIC concentrations. Include control wells with bacteria and broth only (positive control) and sterile broth only (negative control).

-

Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Carefully discard the planktonic (free-floating) bacteria from the wells. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

-

Staining: Remove the methanol and allow the plate to air dry. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.

-

Quantification: Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well. Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Impact on Host Immune Response: Immunomodulation

This compound is a potent immunomodulator, accumulating in high concentrations within host immune cells, particularly phagocytes, where it orchestrates a shift from a pro-inflammatory to a regulatory and anti-inflammatory state.[11][12] This activity is central to its clinical efficacy in chronic inflammatory lung diseases like cystic fibrosis and COPD.[11]

Modulation of Immune Cell Function

-